Cas no 93776-28-4 (1-Octadecanol,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)-,hydrogen phosphate, ammonium salt (9CI))

1-Octadecanol,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)-,hydrogen phosphate, ammonium salt (9CI) structure
93776-28-4 structure
Produktname:1-Octadecanol,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)-,hydrogen phosphate, ammonium salt (9CI)
CAS-Nr.:93776-28-4
MF:C38H8O4F70P-.H4N+
MW:1907.36798
CID:810744
PubChem ID:3022268

1-Octadecanol,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)-,hydrogen phosphate, ammonium salt (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Octadecanol,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)-,hydrogen phosphate, ammonium salt (9CI)
    • ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl] phosphate
    • 93776-28-4
    • DTXSID20881055
    • Ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl) phosphate
    • EINECS 297-956-6
    • Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl]phosphate
    • Ammonium Bis((perfluoro-15-methylhexadecyl)ethyl) phosphate
    • FXCLFLOUGBGIGW-UHFFFAOYSA-N
    • NS00093452
    • Inchi: InChI=1S/C38H9F70O4P.H3N/c39-5(40,9(45,46)13(53,54)17(61,62)21(69,70)25(77,78)29(85,86)33(93,94)31(89,90)27(81,82)23(73,74)19(65,66)15(57,58)11(49,50)7(43,35(97,98)99)36(100,101)102)1-3-111-113(109,110)112-4-2-6(41,42)10(47,48)14(55,56)18(63,64)22(71,72)26(79,80)30(87,88)34(95,96)32(91,92)28(83,84)24(75,76)20(67,68)16(59,60)12(51,52)8(44,37(103,104)105)38(106,107)108;/h1-4H2,(H,109,110);1H3
    • InChI-Schlüssel: FXCLFLOUGBGIGW-UHFFFAOYSA-N
    • Lächelt: C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+]

Berechnete Eigenschaften

  • Genaue Masse: 1906.939
  • Monoisotopenmasse: 1906.939
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 74
  • Schwere Atomanzahl: 114
  • Anzahl drehbarer Bindungen: 36
  • Komplexität: 3150
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 59.6Ų

Experimentelle Eigenschaften

  • Siedepunkt: 579.7°Cat760mmHg
  • Flammpunkt: 304.4°C
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